![molecular formula C17H27NO3 B12598604 1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 913741-98-7](/img/structure/B12598604.png)
1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a bicyclohexane moiety and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclohexane core. One common method involves the hydrogenation of biphenyl to produce bicyclohexyl .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings .
化学反応の分析
Types of Reactions
1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines or alcohols under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield fully saturated compounds .
科学的研究の応用
1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Bicyclohexyl: A simpler compound with a similar bicyclohexane core but lacking the pyrrolidine ring and carboxylic acid group.
Cyclohexanediacetic acid: Contains a cyclohexane ring with two carboxylic acid groups, but lacks the pyrrolidine ring.
Uniqueness
1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of a bicyclohexane core, a pyrrolidine ring, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds .
特性
CAS番号 |
913741-98-7 |
|---|---|
分子式 |
C17H27NO3 |
分子量 |
293.4 g/mol |
IUPAC名 |
1-(2-cyclohexylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H27NO3/c19-16-10-13(17(20)21)11-18(16)15-9-5-4-8-14(15)12-6-2-1-3-7-12/h12-15H,1-11H2,(H,20,21) |
InChIキー |
QDGNDDSUXSBXMX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2CCCCC2N3CC(CC3=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B12598524.png)
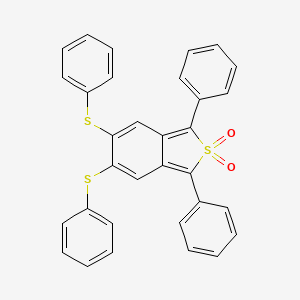
![1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]-](/img/structure/B12598534.png)
![(1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B12598540.png)
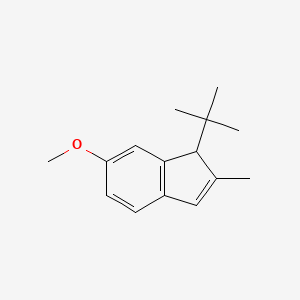
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)
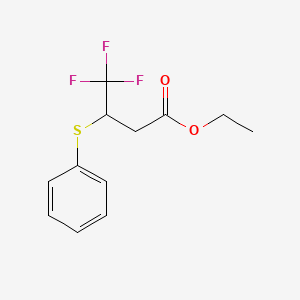


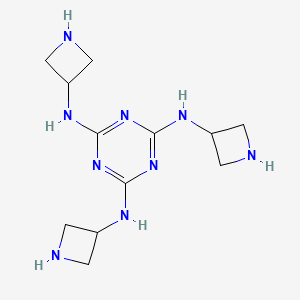

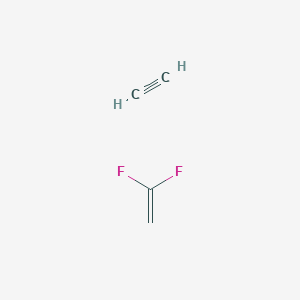
![3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12598578.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B12598586.png)
